Product packaging for Azetidin-3-yl acetate(Cat. No.:CAS No. 74121-99-6)

Azetidin-3-yl acetate

Cat. No.: B1322023
CAS No.: 74121-99-6
M. Wt: 115.13 g/mol
InChI Key: FKSYYQMXMYAMOE-UHFFFAOYSA-N
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Description

Azetidin-3-yl acetate (CAS 74121-99-6) is a chemical compound with the molecular formula C5H9NO2 and a molecular weight of 115.13 g/mol . It serves as a valuable azetidine-containing building block in organic synthesis and medicinal chemistry research. The azetidine ring, a saturated four-membered heterocycle containing nitrogen, is a structure of significant interest due to its presence in natural products and its potential to modulate the properties of bioactive molecules . This compound is characterized by its acetate ester functional group attached to the azetidine ring, making it a versatile intermediate for further chemical modifications. Researchers can leverage this scaffold in the synthesis of more complex molecules, such as in the development of novel pharmacophores. The related compound, 1-(4-Nitrophenyl)this compound, demonstrates the utility of this core structure in creating diverse chemical entities . Please note that this product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses. Based on safety information, this compound requires specific storage conditions to maintain stability; it should be kept in a dark place under an inert atmosphere and stored in a freezer at -20°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9NO2 B1322023 Azetidin-3-yl acetate CAS No. 74121-99-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

azetidin-3-yl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-4(7)8-5-2-6-3-5/h5-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKSYYQMXMYAMOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Azetidin 3 Yl Acetate and Its Precursors

Strategies for Azetidine (B1206935) Ring Formation Preceding Acetate (B1210297) Functionalization

Cycloaddition Reactions in Azetidine Synthesis

Cycloaddition reactions offer a direct and atom-economical route to the azetidine skeleton. Among these, the aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a prominent method for synthesizing functionalized azetidines. nih.govrsc.org This reaction has been explored for its potential to create highly substituted azetidine rings. nih.govrsc.org

Recent advancements have focused on visible-light-mediated aza Paternò-Büchi reactions, which provide a milder and more selective alternative to traditional UV irradiation. nih.govspringernature.com For instance, the use of an iridium photocatalyst can facilitate the [2+2] cycloaddition between oximes and alkenes, yielding a variety of functionalized azetidines. nih.govchemrxiv.org This approach is characterized by its operational simplicity and broad substrate scope. nih.gov Intramolecular versions of this reaction have also been developed, allowing for the synthesis of complex bicyclic azetidine structures. springernature.comnih.gov

The Staudinger synthesis, involving the [2+2] cycloaddition of a ketene (B1206846) and an imine, is another classical and versatile method for constructing the 2-azetidinone (β-lactam) ring. preprints.org While this primarily yields β-lactams, these can be subsequently reduced to the corresponding azetidines.

Cycloaddition Reaction Reactants Catalyst/Conditions Product Type Reference
Aza Paternò-BüchiImine, AlkenePhotochemical (UV or visible light)Functionalized Azetidine nih.govrsc.org
Staudinger SynthesisKetene, ImineTypically thermal or base-mediated2-Azetidinone (β-lactam) preprints.org

Intramolecular Cyclization Approaches to Azetidines

Intramolecular cyclization is one of the most common and reliable strategies for forming the azetidine ring. This typically involves the cyclization of a γ-amino alcohol or a derivative where the amino group displaces a suitable leaving group at the γ-position. acs.orgorganic-chemistry.org

A frequent approach is the intramolecular nucleophilic substitution (SN2) reaction of a γ-haloamine. researchgate.netresearchgate.netugent.be For instance, a 3-amino-1-propanol derivative can be converted to the corresponding γ-chloroamine, which then undergoes base-mediated cyclization to form the azetidine ring. rsc.org The choice of protecting groups on the nitrogen atom is crucial to modulate the reactivity and prevent side reactions.

The cyclization of γ-amino alcohols can also be achieved by activating the hydroxyl group. Reagents like tosyl chloride can be used for in-situ activation, followed by microwave-promoted intramolecular cyclization to yield the azetidine ring. rsc.org Another effective method involves the use of 1,1'-carbonyldiimidazole (B1668759) (CDI) to mediate the cyclization of γ-amino alcohols, leading to enantiopure cis-substituted azetidines.

The intramolecular aminolysis of epoxides provides another pathway to azetidin-3-ols. For example, La(OTf)3 has been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to produce azetidines in high yields. nih.gov

Precursor Reagents/Conditions Key Transformation Product Reference
γ-HaloamineBase (e.g., LiHMDS)Intramolecular SN2Azetidine rsc.org
γ-Amino alcoholTosyl chloride, MicrowaveIn-situ activation and cyclizationAzetidine rsc.org
cis-3,4-Epoxy amineLa(OTf)3Intramolecular aminolysisAzetidin-3-ol (B1332694) nih.gov

Ring Expansion Reactions to Form Azetidines

Ring expansion of smaller, more readily available heterocyclic systems, such as aziridines, offers an alternative route to the azetidine core. One-carbon ring expansion of aziridines can be achieved through various methods. A notable example is the biocatalytic nih.govgoogle.com-Stevens rearrangement of aziridinium (B1262131) ylides, which can be performed enantioselectively using engineered cytochrome P450 enzymes. nih.govchemrxiv.org This method allows for the conversion of aziridines to azetidines with high stereocontrol. nih.gov

Chemical methods for the one-carbon ring expansion of aziridines have also been developed. For instance, the reaction of N-tosylaziridines with phenacyl bromides in a silica (B1680970) gel-water system can lead to the formation of azetidines via in-situ generated ammonium (B1175870) ylides. acs.org More recently, a gold-catalyzed 4-exo-dig cyclization of homopropargyl amines, derived from the ring-opening of propargylic aziridines, has been reported to stereoselectively produce (Z)-alkylidene azetidines. acs.org

Starting Material Reagents/Conditions Key Transformation Product Reference
AziridineDiazo compound, Engineered EnzymeBiocatalytic nih.govgoogle.com-Stevens rearrangementChiral Azetidine nih.govchemrxiv.org
N-TosylaziridinePhenacyl bromide, Silica gel/waterAmmonium ylide formation and rearrangementAzetidine acs.org
Propargylic Aziridinegem-Diborylalkane, LDA; then Au-catalystRing-opening and 4-exo-dig cyclization(Z)-Alkylidene Azetidine acs.org

Stereoselective Synthesis of Azetidine Scaffolds

The development of stereoselective methods for the synthesis of azetidines is of paramount importance for their application in drug discovery.

Asymmetric Michael additions can be employed to set the stereochemistry of substituents on the azetidine ring. In some strategies, chiral azetidine-derived catalysts are themselves used to induce asymmetry in Michael additions. For example, a binuclear zinc catalyst derived from a chiral azetidine has been shown to be effective in the asymmetric phospha-Michael addition of phosphites to α,β-unsaturated carbonyl compounds, yielding products with high enantioselectivity. researchgate.netrsc.org

Furthermore, the conjugate addition of nucleophiles to azetidine-containing Michael acceptors can be a viable strategy. For instance, the addition of pyrazolone (B3327878) derivatives to nitroalkenes bearing an azetidine ring at the β-position has been achieved with good enantioselectivity using an N-sulfinylurea organocatalyst. mdpi.com

The Horner–Wadsworth–Emmons (HWE) reaction is a powerful and widely used method for the synthesis of alkenes, and it plays a crucial role in the preparation of precursors for Azetidin-3-yl acetate. wikipedia.org Specifically, the HWE reaction of a protected azetidin-3-one (B1332698) with a phosphonate (B1237965) ester, such as trimethyl phosphonoacetate or methyl 2-(dimethoxyphosphoryl)acetate, yields an azetidin-3-ylidene acetate. mdpi.comresearchgate.netnih.gov

This reaction is typically carried out in the presence of a base, such as sodium hydride (NaH) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). mdpi.com The resulting α,β-unsaturated ester, for example, methyl (N-Boc-azetidin-3-ylidene)acetate, is a versatile intermediate. mdpi.com This intermediate can then undergo various transformations, including conjugate additions, to introduce functionality at the 3-position of the azetidine ring. mdpi.com

Reactants Base Product Reference
N-Boc-azetidin-3-one, Methyl 2-(dimethoxyphosphoryl)acetateNaH or DBUMethyl (N-Boc-azetidin-3-ylidene)acetate mdpi.com
N-Benzhydrylazetidin-3-one, Ethyl 2-(diethylphosphono)acetateNaHEthyl 2-(1-benzhydrylazetidin-3-ylidene)acetate

The synthesis of this compound itself would typically involve the acetylation of a protected azetidin-3-ol, such as N-Boc-3-hydroxyazetidine. google.comunifiedpatents.comchemicalbook.comnordmann.global This precursor is often synthesized via the intramolecular cyclization of a suitable amino alcohol derivative. The final step would then be the deprotection of the nitrogen atom to yield the target compound.

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of heterocyclic compounds, including azetidine precursors, by avoiding the use of metals.

One notable strategy involves the formal [2+2] cycloaddition. This method can be used to construct the strained four-membered ring system with high enantioselectivity. jst.go.jp For instance, the reaction between allenoates and N-sulfonylimines, catalyzed by a bifunctional phosphine (B1218219) catalyst, can yield highly functionalized azetidines with a chiral tetrasubstituted carbon stereocenter. jst.go.jp

Another approach utilizes L-proline as a catalyst for the condensation reaction of substituted aldehydes and anilines to form Schiff bases. These intermediates can then react with another aldehyde to generate γ-aminoalcohols after a reduction step. These γ-aminoalcohols are versatile precursors that can be cyclized to form the azetidine ring. rsc.org

A summary of representative organocatalytic reactions for azetidine synthesis is presented below.

Table 1: Organocatalytic Approaches to Azetidine Precursors
Catalyst Type Reaction Key Intermediate Outcome Reference
Bifunctional Phosphine Formal [2+2] Cycloaddition Chiral Enolate Highly functionalized, optically active azetidines jst.go.jp
L-Proline Condensation/Aldol Reaction γ-Aminoalcohol Optically pure 1,2,3-trisubstituted azetidines rsc.org
Chiral Sulfinamide Chemistry

The use of chiral sulfinamides, particularly Ellman's tert-butanesulfinamide, as a chiral auxiliary is a robust and widely adopted method for the asymmetric synthesis of amines and their derivatives, including azetidines. bham.ac.ukresearchgate.net This methodology provides excellent stereocontrol during the formation of the azetidine ring.

A general and scalable three-step method starts from inexpensive achiral aldehydes. Condensation of a 1,3-bis-electrophile like 3-chloropropanal (B96773) with a chiral tert-butanesulfinamide forms a sulfinimine. Subsequent organometallic addition and intramolecular chloride substitution afford the N-sulfinyl-azetidine with high diastereoselectivity. acs.org The diastereomers are often separable by standard chromatography, and the sulfinamide auxiliary can be cleaved to yield the enantioenriched azetidine. acs.orgnih.gov

This chemistry is also instrumental in preparing chiral azetidin-3-one precursors. Chiral N-propargylsulfonamides, which are readily accessible via chiral sulfinamide chemistry, can undergo a gold-catalyzed oxidative cyclization to produce chiral azetidin-3-ones with high enantiomeric excess. nih.gov

Table 2: Chiral Sulfinamide-Mediated Azetidine Synthesis

Starting Material Chiral Auxiliary Key Steps Product Diastereomeric Ratio/ee Reference
3-Chloropropanal (R)- or (S)-tert-Butanesulfinamide Condensation, Grignard addition, Cyclization C2-Substituted Azetidines 85:15 dr acs.org
Propargylamine Derivative (R)-tert-Butanesulfinamide Sulfonamide formation, Au-catalyzed oxidative cyclization Chiral Azetidin-3-one >98% ee nih.gov
Transition Metal-Catalyzed Asymmetric Reductions

The asymmetric reduction of a ketone is a fundamental transformation in organic synthesis. For the synthesis of chiral azetidin-3-ol, the direct transition metal-catalyzed asymmetric reduction of an N-protected azetidin-3-one is a key strategy. While specific literature detailing this exact transformation is less common than for other ketone substrates, the principles of asymmetric hydrogenation are well-established.

Catalytic systems developed by Noyori and others, typically employing Ruthenium (Ru) or Rhodium (Rh) complexes with chiral phosphine ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are highly effective for the asymmetric hydrogenation of a wide variety of functionalized ketones. chemie-brunschwig.ch It is scientifically plausible that such systems could be adapted for the enantioselective reduction of N-protected azetidin-3-one to furnish the corresponding chiral 3-hydroxyazetidine, a direct precursor to this compound.

Additionally, copper-catalyzed asymmetric conjugate reduction has been developed for α,β-unsaturated esters bearing β-azaheterocyclic substituents, demonstrating the utility of transition metals in the asymmetric reduction of precursors to complex amino acid derivatives. mit.edu

Functionalization Strategies for Acetate Moiety Introduction

Once the 3-hydroxyazetidine core is synthesized, the final step is the introduction of the acetate group. Alternatively, the acetate functionality can be installed concurrently with the formation of the quaternary center at the C3 position.

Esterification Reactions for Acetate Formation

The most direct method to synthesize this compound is through the esterification of a 3-hydroxyazetidine precursor. The nitrogen of the azetidine ring must typically be protected to prevent side reactions.

A common procedure involves the acetylation of an N-protected 3-hydroxyazetidine. For example, patent literature describes a method where N-tert-butyl-3-hydroxyazetidine is reacted with acetic anhydride (B1165640) in the presence of a catalyst, such as a zinc halide, to yield the corresponding acetate ester. google.com This reaction is followed by deprotection of the nitrogen atom and formation of the hydrochloride salt. google.com The choice of protecting group on the azetidine nitrogen is crucial and must be orthogonal to the conditions used for esterification and final deprotection.

Aza-Michael Addition Reactions with Azetidinylidenes Leading to Acetoxymethyl Derivatives

A powerful strategy for creating the 3-substituted-3-(acetoxymethyl)azetidine scaffold involves an aza-Michael addition reaction. This approach constructs the C3-quaternary center and introduces the acetoxymethyl group in a single cascade. mdpi.comnih.gov

The synthesis begins with an N-protected azetidin-3-one, which is converted to a methyl (N-Boc-azetidin-3-ylidene)acetate via a Horner-Wadsworth-Emmons (HWE) reaction. mdpi.comsemanticscholar.org This α,β-unsaturated ester serves as an excellent Michael acceptor. The subsequent aza-Michael addition of various nitrogen-based nucleophiles (such as azetidine, pyrazole, or imidazole) in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) leads to the formation of the desired functionalized 3-substituted 3-(acetoxymethyl)azetidines. mdpi.comnih.gov

Table 3: Aza-Michael Addition for Synthesis of this compound Derivatives

Michael Acceptor Nucleophile (Michael Donor) Base/Solvent Temperature Yield Reference
Methyl (N-Boc-azetidin-3-ylidene)acetate Azetidine DBU / Acetonitrile 65 °C 64% mdpi.com
Methyl (N-Boc-azetidin-3-ylidene)acetate 1H-Imidazole DBU / Acetonitrile 65 °C 53% mdpi.com
Methyl (N-Boc-azetidin-3-ylidene)acetate 1H-Benzimidazole DBU / Acetonitrile 65 °C 56% mdpi.com

Derivatization from Azetidinone Precursors, e.g., Azetidin-3-one

Azetidin-3-one, typically with N-protection (e.g., N-Boc), is a versatile and critical precursor for multiple synthetic routes leading to this compound and its derivatives. mdpi.comsemanticscholar.org

As described previously (2.2.2), one major derivatization pathway is the Horner-Wadsworth-Emmons olefination to produce an azetidinylidene acetate. mdpi.comsemanticscholar.org This intermediate is then used in conjugate addition reactions. For example, a rhodium(I)-catalyzed conjugate addition of arylboronic acids to the azetidinylidene acetate provides 3-aryl-3-azetidinyl acetic acid methyl esters. semanticscholar.org

Alternatively, the ketone of azetidin-3-one can be directly reduced to the corresponding alcohol, 3-hydroxyazetidine. This reduction can be achieved using standard reducing agents. The resulting alcohol is the direct precursor for the esterification reaction described in section 2.2.1 to form this compound. google.com The ability to synthesize chiral azetidin-3-ones, for instance via the gold-catalyzed cyclization mentioned in section 2.1.4.4, makes this route particularly valuable for accessing enantiomerically pure target molecules. nih.gov

Green Chemistry Approaches in this compound Synthesis

The development of sustainable synthetic routes for key pharmaceutical intermediates like this compound and its precursors is a significant focus in modern organic chemistry. Green chemistry principles aim to reduce the environmental impact of chemical processes by designing reactions that are more efficient, use less hazardous materials, and minimize waste generation. Advances in this area for azetidine synthesis include the adoption of environmentally benign solvents and reagents, as well as innovative process technologies like microchannel reactors.

Eco-friendly Reagents and Solvents

A primary strategy in green synthesis is the replacement of conventional hazardous organic solvents and toxic reagents with more sustainable alternatives. This approach not only lessens the environmental footprint but can also simplify reaction workups and improve safety.

One notable green method involves the synthesis of the precursor 1-benzylazetidin-3-ol, starting from benzylamine (B48309) and epichlorohydrin. This reaction is conducted in aqueous conditions, which significantly reduces the reliance on volatile organic solvents. The cyclization step is then mediated by sodium carbonate in acetonitrile. The use of water as the initial solvent is a key advantage, aligning with green chemistry principles by reducing environmental impact.

Biocatalysis also presents a promising green avenue for producing azetidine derivatives. The use of enzymes as catalysts can lead to high selectivity under mild reaction conditions, often in aqueous media, thereby avoiding the need for harsh chemicals and protecting groups. mdpi.com While direct biocatalytic synthesis of this compound is an area of ongoing research, the synthesis of chiral precursors and related structures benefits from this approach. mdpi.com For instance, research into neuroprotective compounds has explored the use of E. coli for the synthesis of chiral building blocks for azetidine derivatives. mdpi.com

The choice of catalysts and other reagents is also critical. For example, some syntheses of azetidine intermediates utilize cobalt acetate as a catalyst, which can be more environmentally benign than heavier metal catalysts.

Table 1: Examples of Eco-friendly Reagents and Solvents in Azetidine Precursor Synthesis

Green Approach Reagent/Solvent Synthetic Step Advantages Reference
Aqueous Phase Reaction Water Cyclization of benzylamine and epichlorohydrin Reduces use of organic solvents, simplifies workup.
Biocatalysis Enzymes (e.g., from E. coli) Synthesis of chiral building blocks High selectivity, mild conditions, aqueous media. mdpi.com
Alternative Catalysts Cobalt Acetate Oxidation steps in intermediate synthesis Avoids more toxic heavy metal catalysts.

Microchannel Reactor Technology

Microchannel reactor technology represents a significant process intensification and green chemistry tool for the synthesis of fine chemicals and pharmaceutical intermediates. 3s-tech.net These reactors feature channels with sub-millimeter dimensions, which provide a very high surface-area-to-volume ratio. 3s-tech.net This characteristic dramatically enhances heat and mass transfer, allowing for precise control over reaction parameters like temperature and residence time. 3s-tech.netnih.gov

For the synthesis of azetidine-containing compounds, microchannel reactors offer a green and cost-effective method suitable for industrial scale-up. nih.govnih.gov A key application is in oxidation reactions, which can be hazardous in conventional batch reactors due to poor heat dissipation. nih.gov For example, in the synthesis of a precursor to the drug Baricitinib, which contains an azetidine moiety, a microchannel reactor is used for the green oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate to tert-butyl 3-oxoazetidine-1-carboxylate. nih.govnih.gov

This process utilizes a TEMPO-H₂O₂ system. nih.gov The microchannel setup allows for a very short residence time of the product, which inhibits the formation of by-products. nih.gov This method not only improves the yield and safety but also reduces salt mixing wastewater, as the effluent can be directly treated. nih.gov The advantages over traditional batch reactors are significant, including enhanced safety, improved yield, energy efficiency, and scalability. 3s-tech.net

Table 2: Advantages of Microchannel Reactor Technology in Azetidine Intermediate Synthesis

Feature Advantage Description Reference
Enhanced Heat & Mass Transfer Improved Safety & Control The high surface-area-to-volume ratio allows for rapid heat removal, minimizing the risk of runaway reactions and enabling precise temperature control. 3s-tech.netnih.gov
Precise Residence Time Higher Yield & Purity Exact control over how long reactants are in the reaction zone minimizes the formation of by-products. nih.gov
Scalability Industrial Suitability Production can be easily scaled up by numbering up—using multiple reactors in parallel—without costly and time-consuming redesign. 3s-tech.net

Chemical Transformations and Reactivity of Azetidin 3 Yl Acetate

Ring Strain and its Influence on Azetidine (B1206935) Reactivity

Azetidine, the parent four-membered nitrogen-containing heterocycle, possesses a significant amount of ring strain, estimated to be around 25.2-25.4 kcal/mol. researchgate.netrsc.org This strain energy is a consequence of bond angle distortion from the ideal tetrahedral angle and torsional strain. While this value is slightly less than that of the three-membered aziridine ring, it is substantially higher than that of the five-membered pyrrolidine (B122466) ring. researchgate.net This inherent strain makes the azetidine ring susceptible to cleavage under certain conditions, thereby driving many of its characteristic reactions. rsc.orgresearchwithrutgers.comrsc.org The reactivity of azetidines is a balance between this ring strain, which favors ring-opening, and the greater stability of the ring compared to aziridines, which allows for functionalization while retaining the core structure. rsc.orgresearchwithrutgers.comrsc.org In the context of azetidin-3-yl acetate (B1210297), the ring strain influences the reactivity of both the azetidine core and the acetate functionality.

Nucleophilic Ring-Opening Reactions of the Azetidine Moiety

The strained nature of the azetidine ring makes it susceptible to nucleophilic attack, leading to ring-opening products. nih.gov For the reaction to proceed, activation of the azetidine nitrogen is often necessary to enhance its leaving group ability. This can be achieved by protonation under acidic conditions or by quaternization to form an azetidinium salt. beilstein-journals.orgresearchgate.net The regioselectivity of the ring-opening is influenced by both electronic and steric factors. Nucleophilic attack can occur at either the C2 or C4 position. In the case of 3-substituted azetidines, the nature of the substituent at C3 and the substitution pattern on the nitrogen atom can direct the outcome of the reaction. For instance, intramolecular nucleophilic attack by a pendant amide group has been shown to cause the ring-opening of N-substituted azetidines under acidic conditions. nih.gov A variety of nucleophiles, including halides, amines, and sulfur and oxygen nucleophiles, have been employed in the ring-opening of activated azetidines to afford functionalized acyclic amines. beilstein-journals.orgresearchgate.net

Electrophilic Reactions and Functional Group Interconversions

The acetate group in azetidin-3-yl acetate offers a handle for various functional group interconversions. For instance, hydrolysis of the acetate ester, typically under basic conditions, would yield the corresponding azetidin-3-ol (B1332694). This alcohol functionality can then be further manipulated. For example, oxidation of N-Boc-azetidin-3-ol provides N-Boc-azetidin-3-one, a versatile intermediate for further synthetic transformations. nih.gov

Furthermore, the nitrogen atom of the azetidine ring can participate in electrophilic reactions, provided it is not protected by a strongly electron-withdrawing group. N-acylation and N-alkylation are common transformations. The reactivity of the nitrogen is, however, dependent on its substitution. For instance, N-Boc protected azetidines can be deprotected and subsequently reacted with various electrophiles at the nitrogen atom.

The C3 position can also be subject to electrophilic attack under certain conditions. For instance, α-lithiation of N-Boc-azetidine followed by trapping with an electrophile allows for the introduction of substituents at the C2 position. While not directly at C3, this demonstrates the possibility of functionalizing the azetidine ring through carbanion chemistry. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions for Diversification

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the functionalization of heterocyclic compounds, including azetidines. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse range of substituted azetidine derivatives. For these reactions to occur, the azetidine ring typically needs to be functionalized with a suitable leaving group, such as a halide or a triflate, at the desired position. In the context of this compound, the acetate group would first need to be converted to a more suitable coupling partner. For example, conversion of the corresponding azetidin-3-ol to a triflate would provide a substrate for various palladium-catalyzed reactions.

Suzuki–Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide or triflate in the presence of a palladium catalyst and a base. This reaction has been successfully applied to the functionalization of azetidines at the C3 position. For instance, N-Boc-3-iodoazetidine can be coupled with various arylboronic acids to afford 3-arylazetidines. nih.govresearchgate.net The reaction conditions typically involve a palladium catalyst such as Pd(OAc)2 or a preformed palladium complex, a phosphine (B1218219) ligand, and a base like potassium carbonate or cesium carbonate. researchgate.netresearchgate.netnih.gov

EntryAryl Boronic AcidCatalyst/LigandBaseSolventYield (%)
1Phenylboronic acidPd(PPh3)4K2CO3Toluene/EtOH/H2O85
24-Methoxyphenylboronic acidPdCl2(dppf)Cs2CO3Dioxane92
33-Thienylboronic acidPd(OAc)2/SPhosK3PO4Toluene/H2O78

This table presents representative data for Suzuki-Miyaura reactions on 3-haloazetidine derivatives, which are analogous to the potential reactivity of a suitably functionalized derivative of this compound.

Other Metal-Catalyzed Coupling Reactions

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling reactions can be employed to diversify the azetidine scaffold at the C3 position. These include the Buchwald-Hartwig amination for the formation of C-N bonds, and the Sonogashira coupling for the formation of C-C triple bonds.

The Buchwald-Hartwig amination allows for the coupling of an amine with an aryl or vinyl halide or triflate. This reaction has been utilized for the synthesis of 3-aminoazetidine derivatives from 3-halo or 3-triflyloxyazetidines. A variety of amines, including primary and secondary amines, can be used as coupling partners. wikipedia.orgacsgcipr.orgatlanchimpharma.com

EntryAmineCatalyst/LigandBaseSolventYield (%)
1MorpholinePd2(dba)3/XPhosNaOtBuToluene95
2AnilinePd(OAc)2/BINAPCs2CO3Dioxane88
3Benzylamine (B48309)PdCl2(PCy3)2K3PO4t-BuOH82

This table illustrates the application of the Buchwald-Hartwig amination for the synthesis of 3-aminoazetidine derivatives from corresponding halides or triflates.

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide or triflate. This reaction provides access to 3-alkynylazetidines, which are valuable intermediates for further synthetic transformations. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base such as an amine. beilstein-journals.orgorganic-chemistry.orgmdpi.comnih.govscirp.org

EntryAlkyneCatalyst/Co-catalystBaseSolventYield (%)
1PhenylacetylenePd(PPh3)4/CuIEt3NTHF90
2TrimethylsilylacetylenePdCl2(PPh3)2/CuIi-Pr2NHDMF85
31-HexynePd(OAc)2/Xantphos/CuICs2CO3Dioxane75

This table provides representative examples of the Sonogashira coupling for the synthesis of 3-alkynylazetidine derivatives.

Radical Chemistry Involving this compound

The involvement of azetidines in radical reactions is an emerging area of interest. While the radical chemistry of this compound itself is not extensively documented, studies on related azetidine derivatives provide insights into potential transformations. For instance, radical cyclization reactions have been employed to construct the azetidine ring. nih.gov Photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes has been shown to produce azetidines. researchgate.net Furthermore, radical functionalization of pre-existing azetidine scaffolds is also possible. For example, the generation of an α-amino radical on an N-substituted azetidine can lead to subsequent C-C bond formation. The specific reactivity of this compound in radical reactions would likely depend on the reaction conditions and the nature of the radical initiator.

Derivatization Reactions of the Acetate Group

The acetate group of this compound is a versatile functional group that can undergo several transformations to yield a variety of other azetidine derivatives. The primary reactivity of the ester functional group involves nucleophilic acyl substitution, allowing for the conversion of the acetate into other functional groups. The most common derivatization reactions are hydrolysis to the corresponding alcohol and transesterification to form different esters. These reactions are fundamental in modifying the properties of the molecule for various synthetic applications.

Hydrolysis (Saponification)

The hydrolysis of the acetate ester in this compound is a standard method to produce azetidin-3-ol. This reaction, commonly known as saponification when carried out under basic conditions, involves the cleavage of the ester bond. libretexts.org

The reaction conditions can be adjusted depending on the specific substrate, particularly the nature of any protecting groups on the azetidine nitrogen.

Table 1: Representative Conditions for Base-Mediated Hydrolysis of Acetate Esters

ReagentsSolventTemperatureReaction TimeProduct
Sodium Hydroxide (NaOH)Methanol / WaterReflux2-6 hoursAzetidin-3-ol
Potassium Hydroxide (KOH)Ethanol / WaterRoom Temperature to 60°C4-12 hoursAzetidin-3-ol
Lithium Hydroxide (LiOH)Tetrahydrofuran / WaterRoom Temperature1-5 hoursAzetidin-3-ol

Transesterification

Transesterification is a process in which the alkoxy group of an ester is exchanged with that of an alcohol. For this compound, this reaction allows for the conversion of the acetate ester into other ester forms (e.g., propionate, benzoate) by reacting it with a different alcohol in the presence of a catalyst. This process is reversible, and an excess of the reactant alcohol is often used to drive the equilibrium toward the desired product. youtube.comnih.gov

The reaction can be catalyzed by either an acid or a base.

Acid-Catalyzed Transesterification : In this method, a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) protonates the carbonyl oxygen of the acetate group. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a molecule of the new alcohol. youtube.comresearchgate.net A tetrahedral intermediate is formed, which then eliminates a molecule of ethanol to yield the new ester after deprotonation.

Base-Catalyzed Transesterification : A strong base (e.g., sodium methoxide, potassium carbonate) is used to deprotonate the incoming alcohol, generating a nucleophilic alkoxide. This alkoxide then attacks the carbonyl carbon of the this compound, proceeding through a tetrahedral intermediate to form the new ester and releasing an acetate anion.

The choice of catalyst and reaction conditions depends on the stability of the azetidine ring and any other functional groups present in the molecule.

Table 2: Illustrative Conditions for Transesterification of this compound

Reactant AlcoholCatalystSolventTemperatureProduct
MethanolSulfuric Acid (H₂SO₄)Methanol (excess)RefluxAzetidin-3-yl formate
PropanolSodium Propoxide (NaOPr)Propanol (excess)70-90°CAzetidin-3-yl propionate
Benzyl Alcoholp-Toluenesulfonic Acid (TsOH)TolueneReflux (with water removal)Azetidin-3-yl benzoate

Advanced Spectroscopic and Analytical Characterization of Azetidin 3 Yl Acetate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their spatial relationships. For Azetidin-3-yl acetate (B1210297) and its derivatives, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for complete assignment of all proton, carbon, and nitrogen signals.

Proton (¹H) NMR spectroscopy provides information on the number of distinct proton environments and their neighboring protons. In Azetidin-3-yl acetate, the spectrum is expected to show three main signals corresponding to the protons of the azetidine (B1206935) ring and the acetate group.

The protons on the four-membered azetidine ring typically appear as complex multiplets due to spin-spin coupling. The protons at the C2 and C4 positions (adjacent to the nitrogen) are chemically equivalent in an unsubstituted N-H azetidine ring and would present a signal around 3.6 ppm. chemicalbook.com The proton at the C3 position, being attached to the carbon bearing the acetate group, is shifted downfield and would likely appear as a multiplet around 5.0 ppm. The methyl protons of the acetate group are in a distinct chemical environment and are expected to produce a sharp singlet at approximately 2.0-2.1 ppm. libretexts.orglibretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound.
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Azetidine C2-H, C4-H~3.6Triplet (t)
Azetidine C3-H~5.0Multiplet (m)
Acetate CH₃~2.1Singlet (s)
Azetidine N-HVariableBroad Singlet (br s)

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon environments (e.g., alkyl, C-O, C=O). pressbooks.pub For this compound, four distinct signals are anticipated in the proton-decoupled ¹³C NMR spectrum.

The carbonyl carbon of the acetate group is the most deshielded and appears furthest downfield, typically in the 170-171 ppm range. pressbooks.publibretexts.org The carbon atom at the C3 position of the azetidine ring, which is bonded to the oxygen of the acetate group, is expected to resonate around 60-70 ppm. The equivalent C2 and C4 carbons of the azetidine ring would appear further upfield. The methyl carbon of the acetate group typically resonates at approximately 21 ppm. pressbooks.pub

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Acetate C=O~170
Azetidine C3~65
Azetidine C2, C4~45
Acetate CH₃~21

Nitrogen-15 (¹⁵N) NMR spectroscopy, while less sensitive than ¹H NMR, provides direct insight into the electronic environment of the nitrogen atom within the azetidine ring. The chemical shift of the nitrogen is highly sensitive to its hybridization state and substitution pattern. acs.orgacs.org For the parent, unsubstituted azetidine, the ¹⁵N resonance is observed at approximately δ 25.3 ppm (relative to anhydrous ammonia). ipb.pt N-alkylation causes a downfield shift in the ¹⁵N signal. ipb.pt For instance, N-tert-butylazetidine shows a resonance at δ 52 ppm. ipb.pt This sensitivity allows ¹⁵N NMR to be a powerful tool for confirming N-substitution in derivatives of this compound.

Table 3: Representative ¹⁵N NMR Chemical Shifts for Azetidine Derivatives. acs.orgipb.pt
Compound¹⁵N Chemical Shift (δ, ppm, relative to NH₃)
Azetidine25.3
N-methylazetidine35.8
N-ethylazetidine50.1
N-isopropylazetidine61.7
N-tert-butylazetidine52.0

For fluorinated derivatives of this compound, Fluorine-19 (¹⁹F) NMR spectroscopy is a highly effective analytical technique. The ¹⁹F nucleus has a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR analysis. wikipedia.org A key advantage of ¹⁹F NMR is its vast chemical shift range (approximately 800 ppm), which minimizes signal overlap and provides high sensitivity to subtle changes in the local electronic environment. wikipedia.orgnih.gov

The characterization of fluorinated derivatives would involve analyzing the ¹⁹F chemical shifts and, crucially, the spin-spin coupling constants between fluorine and nearby protons (J-HF) or carbons (J-CF). These coupling constants provide definitive information about the connectivity and spatial orientation of the fluorine atom within the molecule. This makes ¹⁹F NMR an invaluable tool for confirming the site of fluorination and elucidating the structure of novel fluorinated azetidine compounds. rsc.org

Two-dimensional (2D) NMR experiments are essential for the complete and unambiguous assignment of complex molecular structures.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). For this compound, an HSQC spectrum would show correlations between the proton signal at ~5.0 ppm and the C3 carbon signal at ~65 ppm, the proton signals at ~3.6 ppm with the C2/C4 carbon signal at ~45 ppm, and the acetate methyl proton signal at ~2.1 ppm with its corresponding carbon at ~21 ppm.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons over two or three bonds, which is critical for piecing together the molecular skeleton. Key HMBC correlations for this compound would include:

A correlation from the acetate methyl protons (~2.1 ppm) to the acetate carbonyl carbon (~170 ppm).

A correlation from the C3 proton (~5.0 ppm) to the acetate carbonyl carbon (~170 ppm), confirming the ester linkage.

Correlations from the C2/C4 protons (~3.6 ppm) to the C3 carbon (~65 ppm), confirming the connectivity within the azetidine ring.

¹H-¹⁵N HMBC experiments can also be used to confirm connectivity to the nitrogen atom. nih.gov

Together, these 2D NMR techniques provide a comprehensive and definitive structural characterization of this compound and its derivatives.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy and precision. fiveable.me This capability allows for the unambiguous determination of a compound's elemental composition and thus its molecular formula. libretexts.org

For this compound (C₅H₉NO₂), the theoretical exact mass of the neutral molecule is 115.06333 u. In a typical HRMS experiment using electrospray ionization (ESI), the compound would be observed as a protonated molecule, [M+H]⁺.

Molecular Formula: C₅H₉NO₂

Theoretical Exact Mass: 115.06333 u

Theoretical m/z for [M+H]⁺ (C₅H₁₀NO₂⁺): 116.07061 u

An experimental HRMS measurement resulting in an m/z value within a narrow tolerance (typically <5 parts per million, ppm) of the theoretical value provides strong evidence for the assigned molecular formula. fiveable.me This high mass accuracy allows differentiation between this compound and other potential isobaric compounds (molecules with the same nominal mass but different elemental compositions), thereby confirming its molecular formula. libretexts.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a characteristic spectrum is produced that acts as a molecular "fingerprint." For this compound, IR spectroscopy is instrumental in confirming the presence of its key structural features: the secondary amine of the azetidine ring and the acetate ester group.

The primary vibrations of interest in this compound include the N-H stretch of the secondary amine, the C=O stretch of the ester, and the C-O stretches of the ester. The azetidine ring itself, being a saturated N-heterocycle, also contributes to the spectrum, primarily through C-N and C-H vibrations.

Key research findings indicate that the vibrational frequencies of these functional groups fall within well-established ranges. The N-H stretching vibration for aliphatic secondary amines typically appears as a single, weak-to-medium band. The carbonyl (C=O) stretch of an aliphatic ester is one of the most prominent peaks in its IR spectrum, characterized by its strong intensity and sharp appearance. This is complemented by two distinct C-O stretching vibrations, which are also strong and characteristic of the ester linkage.

The table below summarizes the expected IR absorption bands for the primary functional groups in this compound, based on established spectroscopic data for similar compounds.

Interactive Data Table: Typical IR Absorption Frequencies for this compound

Functional Group Vibration Type Typical Wavenumber (cm⁻¹) Intensity
Secondary Amine N-H Stretch 3350 - 3310 Weak to Medium
Secondary Amine N-H Wag 910 - 665 Strong, Broad
Ester Carbonyl C=O Stretch 1750 - 1735 Strong
Ester Linkage C-O-C Asymmetric Stretch 1300 - 1150 Strong
Ester Linkage C-O-C Symmetric Stretch 1150 - 1000 Strong
Aliphatic Amine C-N Stretch 1250 - 1020 Weak to Medium

X-ray Crystallography for Solid-State Structure Determination

While a crystal structure for this compound itself is not publicly available, analysis of closely related derivatives provides significant insight into the solid-state structure of the 3-substituted azetidine scaffold. For instance, crystallographic studies on N-protected azetidin-3-ol (B1332694) derivatives reveal key structural parameters of the core ring system. These studies show that the four-membered azetidine ring is typically puckered, not planar, which helps to alleviate some of the inherent ring strain.

The data from such analyses are crucial for computational modeling and for understanding intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. For example, in derivatives containing a hydroxyl or N-H group, hydrogen bonding is a dominant feature in the crystal lattice, influencing the material's physical properties.

Below is a data table with representative crystallographic data for a closely related compound, N-(tert-butoxycarbonyl)azetidin-3-ol, which illustrates the typical structural parameters of the azetidine ring.

Interactive Data Table: Representative Crystallographic Data for an Azetidine Derivative

Parameter Value
Compound N-(tert-butoxycarbonyl)azetidin-3-ol
Formula C₈H₁₅NO₃
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 9.012
b (Å) 7.985
c (Å) 14.123
β (°) 106.98
Volume (ų) 970.4

Chiral Analysis for Enantiomeric Purity

This compound is a chiral molecule, with the stereocenter located at the C3 position of the azetidine ring. The determination of enantiomeric purity, or enantiomeric excess (ee), is critical, as the biological activity of chiral molecules often resides in a single enantiomer. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most widely used and effective method for this purpose.

In this technique, the racemic or enantioenriched mixture is passed through a column containing a chiral selector immobilized on a solid support. The two enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation and quantification. Polysaccharide-based CSPs, such as those commercialized under the Chiralpak® and Chiralcel® brands, are frequently employed for the separation of azetidine derivatives.

Research on the synthesis of chiral azetidines consistently reports the use of chiral HPLC to confirm the enantiomeric purity of the products. The choice of the specific CSP and the mobile phase composition (typically a mixture of alkanes and alcohols like hexane/isopropanol) is optimized to achieve baseline separation of the enantiomers. High enantiomeric excesses, often exceeding 98%, are routinely achieved and verified by this method.

The following table presents data from various studies on the chiral separation of azetidine derivatives, highlighting the conditions used and the results obtained.

Interactive Data Table: Examples of Chiral HPLC Analysis of Azetidine Derivatives

Derivative Type Chiral Stationary Phase Mobile Phase Result
Spirocyclic Azetidine Oxindole Chiralpak® AD-H Hexane/Isopropanol er 98:2
Chiral Azetidin-3-one (B1332698) Chiralpak® AD-H Hexane/Isopropanol >99% ee
C2-Substituted Azetidine Chiralpak® AD-H Heptane/Ethanol >95% ee

Computational Chemistry and Theoretical Studies of Azetidin 3 Yl Acetate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of Azetidin-3-yl acetate (B1210297). These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

DFT calculations can reveal that the azetidine (B1206935) ring's nitrogen atom and the carbonyl oxygen of the acetate group are regions of high electron density, making them susceptible to electrophilic attack. Conversely, the carbonyl carbon is electron-deficient and a likely site for nucleophilic attack. The calculated electrostatic potential map would visually represent these reactive sites.

Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides key information about the molecule's reactivity. The energy and shape of the HOMO are related to the molecule's ability to donate electrons, while the LUMO indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical stability of the compound. A smaller gap generally suggests higher reactivity.

Reactivity descriptors, such as global hardness, softness, and electrophilicity index, can be derived from the HOMO and LUMO energies to quantify the molecule's reactivity. These parameters are valuable for predicting how Azetidin-3-yl acetate will behave in different chemical environments. For instance, computational studies on similar azetidine derivatives have utilized DFT to understand reaction mechanisms and transition states. smolecule.comresearchgate.net

Table 1: Illustrative Quantum Chemical Properties of a Substituted Azetidine Derivative

ParameterCalculated Value (Illustrative)Significance
HOMO Energy-6.5 eVIndicates electron-donating ability
LUMO Energy-0.8 eVIndicates electron-accepting ability
HOMO-LUMO Gap5.7 eVRelates to chemical stability and reactivity
Dipole Moment2.1 DMeasures the overall polarity of the molecule

Note: The values in this table are for illustrative purposes to show the type of data generated from quantum chemical calculations and are not the actual calculated values for this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide a detailed understanding of its dynamic behavior, including its interactions with solvents and other molecules.

In an MD simulation, the forces between atoms are calculated using a force field, and Newton's laws of motion are applied to predict the trajectory of each atom. This allows for the exploration of the molecule's conformational landscape and the study of its flexibility. MD simulations can reveal how the azetidine ring and the acetate side chain move and interact with each other.

A key application of MD simulations is to study the solvation of this compound. By simulating the molecule in a box of explicit solvent molecules, such as water, one can analyze the formation and dynamics of hydrogen bonds between the solvent and the solute. This information is crucial for understanding the solubility and reactivity of the compound in different media. Theoretical studies on other azetidine derivatives have employed MD simulations to investigate their behavior in biological systems, such as their interaction with proteins. researchgate.net

Conformational Analysis and Stereochemical Insights

The three-dimensional structure of this compound is not static, and it can adopt various conformations due to the flexibility of the azetidine ring and the rotation around single bonds. Conformational analysis aims to identify the most stable conformations (local energy minima) and the energy barriers between them.

Computational methods, such as potential energy surface (PES) scans, can be used to systematically explore the conformational space of this compound. By rotating key dihedral angles, such as the one connecting the acetate group to the azetidine ring, and calculating the energy at each step, a conformational energy profile can be generated. This profile reveals the preferred orientations of the substituents on the azetidine ring.

For 3-substituted azetidines, the ring can exist in a puckered conformation, and the substituent can occupy either a pseudo-axial or a pseudo-equatorial position. The relative stability of these conformers is influenced by steric and electronic effects. Computational studies on model peptides containing substituted azetidines have shown that these small rings can induce specific secondary structures, highlighting the importance of their conformational preferences. researchgate.net

Table 2: Illustrative Relative Energies of this compound Conformers

ConformerDihedral Angle (C2-N1-C3-O_acetate)Relative Energy (kcal/mol) (Illustrative)Population at 298 K (%) (Illustrative)
160°0.075
2180°1.215
3-60°2.510

Note: The values in this table are for illustrative purposes to show the type of data generated from conformational analysis and are not the actual calculated values for this compound.

Prediction of Spectroscopic Parameters

Computational chemistry can be a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization. For this compound, methods like DFT can be used to predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

The prediction of NMR chemical shifts involves calculating the magnetic shielding tensors for each nucleus in the molecule. These shielding values are then converted into chemical shifts by referencing them to a standard compound, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions has significantly improved with the development of new computational methods and can be a valuable aid in structure elucidation. nih.govuncw.edufrontiersin.org Similarly, coupling constants can be calculated to provide further structural information.

IR spectra can be predicted by calculating the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. The intensity of each peak can also be estimated. Comparing the predicted spectrum with the experimental one can help in the assignment of the observed vibrational bands to specific functional groups. For instance, the characteristic C=O stretching frequency of the acetate group and the N-H bending of the azetidine ring can be predicted.

Table 3: Illustrative Predicted vs. Experimental Spectroscopic Data for a Substituted Azetidine

Spectroscopic ParameterPredicted Value (Illustrative)Experimental Value (Illustrative)
1H NMR Chemical Shift (H at C3)4.1 ppm4.0 ppm
13C NMR Chemical Shift (C3)65 ppm64 ppm
IR Frequency (C=O stretch)1735 cm-11740 cm-1

Note: The values in this table are for illustrative purposes to show the type of data generated from spectroscopic parameter prediction and are not the actual calculated values for this compound.

Applications of Azetidin 3 Yl Acetate in Drug Discovery and Medicinal Chemistry

A Versatile Building Block in Pharmaceutical Synthesis

The azetidine (B1206935) ring has seen a surge in popularity within drug discovery campaigns over the last decade. chemrxiv.org This is largely due to its desirable properties, including metabolic stability and the ability to introduce conformational rigidity into molecules. eurekalert.org Azetidin-3-yl acetate (B1210297), as a functionalized version of this ring system, provides a ready handle for a variety of chemical transformations, making it an invaluable tool for synthesizing diverse molecular architectures.

Crafting Constrained Amino Acid Analogues

One of the most powerful strategies to enhance the properties of peptide-based drugs is to introduce conformational constraints. This can lead to improved potency, selectivity, and metabolic stability. Azetidin-3-yl acetate serves as an excellent starting point for the synthesis of constrained amino acid analogues. nih.govnih.gov By incorporating the rigid azetidine ring, chemists can lock the peptide backbone into a specific conformation, which can be crucial for optimal interaction with biological targets. nih.govnih.gov The synthesis of these non-natural amino acids often involves stereoselective methods to produce enantiomerically pure compounds, which are then incorporated into peptide chains. acs.org

Integration into Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of peptides but are designed to have improved drug-like properties, such as better oral bioavailability and longer half-life. The incorporation of azetidine-based structures, derived from precursors like this compound, is a common strategy in the design of peptidomimetics. These small, rigid scaffolds can effectively mimic the turns and loops of natural peptides, allowing them to bind to the same biological targets with high affinity.

A Precursor for Complex Heterocyclic Systems

The strained nature of the azetidine ring in this compound makes it a reactive intermediate that can be used to construct more complex heterocyclic systems. nih.gov Through ring-opening and ring-expansion reactions, a wide array of novel molecular scaffolds can be accessed. nih.gov This versatility allows medicinal chemists to explore a broader chemical space in their search for new drug candidates. The azetidine moiety has been successfully incorporated into a variety of biologically active compounds, demonstrating its utility as a precursor for diverse and complex molecular architectures. chemrxiv.org

A Scaffold for Pharmacologically Active Compounds

Beyond its role as a synthetic intermediate, the azetidine ring itself can serve as the core scaffold of a pharmacologically active compound. nih.govresearchgate.net Its unique three-dimensional structure and physicochemical properties can be finely tuned to optimize interactions with a specific biological target. nih.govresearchgate.net The azetidine ring is known for its metabolic robustness, making it an attractive feature in the design of new drugs. eurekalert.org

Building GABA Analogues and Receptor Modulators

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and GABA receptors are important targets for a variety of drugs, including anxiolyties, sedatives, and anticonvulsants. wikipedia.org Azetidine-containing compounds have been designed as GABA analogues and modulators. nih.gov The rigid azetidine scaffold can help to properly orient the key pharmacophoric elements required for interaction with GABA receptors. This has led to the development of potent and selective modulators of GABA receptor function. nih.govnih.gov

A Foundation for Antihypertensive Agents

Table 1: Research Findings on this compound and its Derivatives

Application Compound/Derivative Key Finding
Constrained Amino Acid Analogues Azetidine-based amino acids Incorporation into peptides induces significant conformational rigidity, enhancing biological activity and stability. nih.govnih.gov
Peptidomimetics Azetidine-containing peptidomimetics The rigid azetidine scaffold effectively mimics peptide secondary structures, leading to potent and selective biological activity.
Complex Heterocyclic Systems Novel heterocyclic compounds This compound serves as a versatile precursor for the synthesis of diverse and complex heterocyclic systems through ring-opening and ring-expansion reactions. nih.gov
GABA Analogues (3-Arylazetidin-3-yl)acetates These compounds have been utilized in the preparation of positive allosteric modulators of GABAA receptors. nih.gov
Antihypertensive Agents Azelnidipine analogues The azetidine ring is a key structural feature in the design of potent and long-acting dihydropyridine (B1217469) calcium channel blockers for the treatment of hypertension. researchgate.net

Inhibitors of Biological Targets (e.g., JAK1/JAK2 inhibitors like Baricitinib intermediates)

The azetidine scaffold is a critical component in the design of inhibitors for various biological targets, notably in the class of Janus kinase (JAK) inhibitors. The JAK family—comprising JAK1, JAK2, JAK3, and TYK2—are intracellular tyrosine kinases that mediate signaling for numerous cytokines and growth factors, playing a key role in inflammation and immune responses. nih.gov Dysregulation of the JAK-STAT signaling pathway is implicated in autoimmune diseases and cancers, making JAKs significant therapeutic targets. nih.govnih.gov

Azetidine derivatives serve as crucial intermediates in the synthesis of potent and selective JAK inhibitors. A prominent example is Baricitinib, an oral, selective, and reversible inhibitor of JAK1 and JAK2 used in the treatment of rheumatoid arthritis. nih.govmdpi.comnih.gov The synthesis of Baricitinib relies on key intermediates that feature a substituted azetidine ring, such as 2-(1-(ethylsulfonyl)azetidin-3-yl)acetonitrile. nih.govresearchgate.net The azetidine moiety is integral to the molecule's three-dimensional structure, which facilitates its binding to the ATP-binding site of the JAK1 and JAK2 kinase domains. The strained nature of the four-membered ring helps to orient the substituents in a conformationally restricted manner, contributing to the molecule's potency and selectivity.

The versatility of azetidine intermediates allows for the construction of complex heterocyclic systems required for effective enzyme inhibition. The development of a green and facile synthesis for azetidine-containing intermediates is a significant focus in the industrial production of drugs like Baricitinib. nih.govmdpi.com

Table 1: Examples of Clinically Approved or Investigational JAK Inhibitors and Their Targets

InhibitorPrimary Target(s)Therapeutic Area
BaricitinibJAK1, JAK2Rheumatoid Arthritis, Atopic Dermatitis mdpi.comnih.gov
TofacitinibJAK1, JAK3 (also JAK2)Rheumatoid Arthritis, Psoriatic Arthritis
RuxolitinibJAK1, JAK2Myelofibrosis, Polycythemia Vera
FedratinibJAK2, FLT3Myelofibrosis nih.gov
AbrocitinibJAK1Atopic Dermatitis nih.gov

Antibacterial and Antifungal Agents

The azetidine ring is a cornerstone of β-lactam antibiotics, the most widely used class of antibacterial agents, which includes penicillins and cephalosporins. The chemical reactivity of the strained 2-azetidinone ring is crucial for their mechanism of action, which involves the irreversible acylation of penicillin-binding proteins (PBPs), enzymes essential for bacterial cell wall synthesis.

Beyond classical β-lactams, novel azetidine-containing compounds are being developed to combat the growing threat of antimicrobial resistance. This compound and its derivatives provide a versatile starting point for creating complex antibiotic molecules with enhanced stability and biological activity. Research has focused on synthesizing new series of 2-azetidinone derivatives that exhibit significant activity, particularly against Gram-negative bacteria.

Furthermore, certain N-substituted azetidin-2-ones have been identified as antibiotic enhancers. These compounds can restore the activity of traditional antibiotics against resistant bacterial strains, such as methicillin-resistant Staphylococcus aureus (MRSA). In the realm of antifungal agents, derivatives of the azetidine scaffold have also shown promise. Various synthesized azetidin-2-one (B1220530) compounds have been screened for activity against fungal pathogens like Aspergillus flavus, Aspergillus niger, and Candida albicans, demonstrating the broad antimicrobial potential of this chemical class.

Table 2: Antimicrobial Activity of Selected Azetidine Derivatives

Compound ClassActivity TypeTarget Organism(s)Key Finding
2-Azetidinone DerivativesAntibacterialGram-negative bacteria (e.g., E. coli)Showed more efficacy than standard antibiotics in some studies.
3-Phenoxy-4-phenyl-azetidin-2-onesAntibacterial & AntifungalVarious bacterial and fungal strainsDemonstrated good activity compared to the standard ciprofloxacin.
N-Substituted 3-Aryl-4-phosphorylazetidin-2-onesAntibiotic EnhancerMRSA (S. aureus)Enhanced the activity of oxacillin (B1211168) against resistant strains.
Substituted Azetidin-2-onesAntifungalAspergillus flavus, Aspergillus nigerExhibited promising antifungal activity in screening assays.

Anticancer and Antitubercular Agents

The structural features of the azetidine ring have been exploited to develop potent agents against cancer and tuberculosis.

Antitubercular Activity: Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health threat, exacerbated by the rise of multidrug-resistant (MDR) strains. A novel series of azetidine derivatives, termed BGAz, has demonstrated potent bactericidal activity against both drug-sensitive and MDR strains of M. tuberculosis. These compounds act by interfering with the biogenesis of the mycobacterial cell envelope, specifically by inhibiting the late-stage biosynthesis of mycolic acids. Notably, these azetidine-based agents show a mode of action distinct from existing cell wall inhibitors and have not induced detectable drug resistance.

Table 3: Antitubercular Azetidine Derivatives

Compound SeriesMechanism of ActionActivityReference
BGAz AzetidinesInhibition of mycolic acid biosynthesisPotent bactericidal activity against drug-sensitive and MDR-TB (MIC99 values &lt;10 μM)
Spirocyclic AzetidinesNot specifiedHigh in vitro activity against M. tuberculosis H37Rv strain

Anticancer Activity: Azetidine and its 2-azetidinone (β-lactam) derivatives have emerged as a promising scaffold for the development of novel anticancer agents. These compounds have been shown to target various hallmarks of cancer, including uncontrolled proliferation and angiogenesis. One key mechanism is the disruption of microtubule dynamics, which are essential for cell division. Several series of azetidin-2-ones have been designed as analogues of combretastatin (B1194345) A-4 (CA-4), a potent natural tubulin-destabilizing agent. These synthetic analogues, such as 3-fluoroazetidin-2-ones, bind to the colchicine-binding site on tubulin, inhibiting its polymerization and leading to cell cycle arrest and apoptosis in cancer cells. Other azetidine-containing compounds have been developed as inhibitors of critical signaling pathways, such as STAT3, which is persistently activated in many cancers. nih.gov

Table 4: Anticancer Activity of Selected Azetidine Derivatives

Compound ClassMechanism of ActionCell Line(s)Potency
3-Fluoroazetidin-2-onesTubulin polymerization inhibitor (colchicine site)MCF-7 (Breast Cancer)IC50 values in the nanomolar range (e.g., 75 nM).
3-Amino-2-azetidinonesTubulin polymerization inhibitorColon Cancer CellsIC50 values ranging from 14.0 to 564.2 nM.
Azetidine AmidesSTAT3 inhibitorVarious cancer modelsDemonstrated potent inhibition of STAT3.
3-Aryl-azetidine TZT-1027 AnaloguesAntiproliferative (tubulin inhibitor)A549 (Lung), HCT116 (Colon)IC50 values in the low nanomolar range (e.g., 2.1 nM).

Development of New Chemical Motifs for Drug Discovery

This compound and other densely functionalized azetidines are foundational building blocks in diversity-oriented synthesis (DOS). DOS aims to create collections of structurally diverse, complex molecules to explore new areas of chemical space for drug discovery. The rigid, three-dimensional nature of the azetidine ring makes it an ideal starting scaffold for generating novel molecular frameworks.

By applying various chemical transformations to the azetidine core, chemists can synthesize a wide variety of complex structures, including:

Fused systems: Where another ring shares two atoms with the azetidine ring.

Bridged systems: Where a chain of atoms connects non-adjacent positions of the azetidine ring.

Spirocyclic systems: Where another ring is attached to the azetidine ring through a single shared atom.

These novel motifs often possess favorable physicochemical properties for drug development, such as low molecular weight and controlled lipophilicity, which are particularly important for CNS-targeting drugs that must cross the blood-brain barrier. The use of azetidine-based scaffolds allows for the creation of lead-like libraries with high structural diversity compared to existing drugs, increasing the probability of identifying novel hits against challenging biological targets.

Table 5: Azetidine-Derived Scaffolds in Diversity-Oriented Synthesis

Scaffold TypeDescriptionApplication in Drug Discovery
Spirocyclic AzetidinesTwo rings connected by a single common atom.Generation of novel 3D structures with desirable physicochemical properties for CNS targets.
Fused AzetidinesBicyclic systems where the azetidine ring is fused to another ring.Creates rigid structures to probe specific binding pocket conformations.
Bridged AzetidinesPolycyclic systems with complex, cage-like architectures.Access to unique and unexplored chemical space for novel biological activities.

Future Directions and Emerging Research Avenues

Novel Synthetic Strategies for Azetidin-3-yl Acetate (B1210297) and its Derivatives

The development of efficient and versatile synthetic routes to Azetidin-3-yl acetate and its derivatives is crucial for enabling their broader application. A key precursor in many of these syntheses is methyl 2-(azetidin-3-ylidene)acetate.

A prevalent strategy for the synthesis of this precursor involves the Horner-Wadsworth-Emmons (HWE) reaction. researchgate.netnih.gov This method utilizes N-Boc-3-azetidinone and a phosphonate (B1237965) ester, such as methyl 2-(dimethoxyphosphoryl)acetate, to generate the α,β-unsaturated ester, methyl (N-Boc-azetidin-3-ylidene)acetate. researchgate.netmdpi.com This reaction is a reliable and common method for creating substituted alkenes from ketones. mdpi.com

From this key intermediate, a variety of derivatives can be accessed. One important reaction is the aza-Michael addition, where various nitrogen-containing heterocycles are added across the double bond of the methyl 2-(azetidin-3-ylidene)acetate. researchgate.netmdpi.combohrium.com This approach has been successfully employed to synthesize a range of functionalized 3-substituted 3-(acetoxymethyl)azetidines. researchgate.net For instance, the reaction with azetidine (B1206935) itself in the presence of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) yields the corresponding 1,3'-biazetidine (B3306570) derivative. mdpi.com Similarly, additions of pyrazoles and indazoles have been shown to proceed with good yields and regioselectivity. mdpi.com

Another significant strategy for derivatization involves the rhodium(I)-catalyzed conjugate addition of organoboron reagents to the α,β-unsaturated ester. nih.gov This has been used to prepare a library of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives from N-Boc-3-azetidinone. nih.gov These methods provide access to a diverse set of molecules with potential biological activity.

Recent advancements in synthetic methodology for azetidines in general, which could be applied to this compound derivatives, include photocatalytic reactions. For example, an intermolecular [2+2] photocycloaddition between imines and alkenes, known as the aza Paternò-Büchi reaction, has emerged as an atom-economical way to construct the azetidine ring. rsc.org Such light-driven syntheses, often employing photocatalysts, can make reactions that are normally difficult to perform more accessible. mit.edu

Below is a table summarizing some of the key synthetic reactions for preparing derivatives of this compound.

Reaction TypeStarting MaterialsKey ReagentsProduct Type
Horner-Wadsworth-EmmonsN-Boc-3-azetidinone, Methyl 2-(dimethoxyphosphoryl)acetateDBUMethyl (N-Boc-azetidin-3-ylidene)acetate
Aza-Michael AdditionMethyl (N-Boc-azetidin-3-ylidene)acetate, NH-HeterocyclesDBU3-Substituted 3-(acetoxymethyl)azetidines
Rhodium-Catalyzed Conjugate AdditionMethyl (N-Boc-azetidin-3-ylidene)acetate, Arylboronic acidsRhodium(I) catalyst3-Aryl-3-azetidinyl acetic acid methyl esters

Exploration of New Reactivity Profiles and Chemical Transformations

The chemical reactivity of this compound and its derivatives is largely dictated by two key features: the inherent ring strain of the four-membered azetidine ring and the functionality of the acetate group. The ring strain, which is considerable, makes azetidines susceptible to ring-opening reactions, a characteristic that can be harnessed for further synthetic transformations. nih.govrsc.orgambeed.com

Ring-Opening Reactions: The strained azetidine ring can undergo cleavage under various conditions. For example, acid-mediated intramolecular ring-opening has been observed in certain N-substituted azetidines, where a pendant nucleophilic group attacks the azetidine ring, leading to its decomposition. nih.govacs.org While this can be an undesired stability issue, controlled ring-opening reactions represent a potential strategy for accessing different heterocyclic scaffolds. nih.gov The development of selective ring-opening methodologies for this compound could lead to novel molecular architectures. Computational modeling is also being employed to study the energetics of ring-opening reactions in strained heterocycles like aziridines, which can provide insights applicable to azetidines. acs.org

Modifications of the Acetate Group: The acetate moiety offers a handle for various chemical transformations. Standard hydrolysis of the ester group, for instance, can yield the corresponding (azetidin-3-yl)acetic acid. researchgate.net This carboxylic acid can then be used in amide bond formation, providing a route to a wide array of amides and peptides incorporating the azetidine scaffold.

Reactions at the Azetidine Nitrogen: The nitrogen atom of the azetidine ring is a nucleophilic center and can readily undergo reactions such as N-alkylation and N-acylation. nih.gov This allows for the introduction of a wide range of substituents at the N-1 position, further diversifying the chemical space accessible from this compound. These transformations are crucial for modulating the physicochemical and pharmacological properties of the resulting molecules. nih.gov

The table below outlines some of the key chemical transformations involving this compound and its derivatives.

Reaction TypeReactive SiteCommon ReagentsProduct Type
Ring-OpeningAzetidine RingAcids, NucleophilesVarious acyclic or larger heterocyclic compounds
Ester HydrolysisAcetate CarbonylNaOH, LiOH(Azetidin-3-yl)acetic acid
N-AlkylationAzetidine NitrogenAlkyl halidesN-Alkyl azetidine derivatives
N-AcylationAzetidine NitrogenAcyl chlorides, AnhydridesN-Acyl azetidine derivatives

Advanced Applications in Chemical Biology and Drug Development

Derivatives of this compound are emerging as promising scaffolds in the fields of chemical biology and drug development due to their unique three-dimensional structure and ability to mimic endogenous molecules.

(Azetidin-3-yl)acetic acid as a GABA Analogue: One of the most significant potential applications stems from the structural similarity of (azetidin-3-yl)acetic acid to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system (CNS). researchgate.net GABA analogues are an important class of drugs used as anticonvulsants, sedatives, and anxiolytics. wikipedia.org The rigid azetidine ring constrains the conformation of the molecule, which can lead to higher binding affinity and selectivity for specific GABA receptors or related targets. researchgate.net This makes derivatives of this compound attractive candidates for the development of novel CNS-active agents. researchgate.net

Acetylcholinesterase Inhibitors and Neuroprotective Agents: A library of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives has been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Inhibition of these enzymes is a key strategy in the symptomatic treatment of Alzheimer's disease. nih.gov Several of these azetidine derivatives displayed AChE inhibition comparable to the approved drug rivastigmine. nih.gov Furthermore, some of these compounds have shown significant neuroprotective effects in models of Parkinson's disease and Alzheimer's disease, suggesting their potential as disease-modifying therapies. nih.govktu.edu For example, one derivative demonstrated a protective effect against glutamate-induced oxidative damage by reducing oxidative stress and caspase-3/7 activity. nih.govktu.edu

Other Therapeutic Areas: The azetidine scaffold is being explored in a wide range of therapeutic areas. For instance, novel azetidine amides have been developed as potent and selective small-molecule inhibitors of STAT3 (Signal Transducer and Activator of Transcription 3), a protein that is aberrantly active in many cancers. nih.govnih.gov The development of such inhibitors is a significant area of cancer drug discovery. nih.gov The versatility of the this compound scaffold allows for its incorporation into diverse molecular designs targeting a variety of biological pathways.

The following table summarizes the potential applications of this compound derivatives in chemical biology and drug development.

Application AreaBiological Target/MechanismPotential Therapeutic Indication
CNS DisordersGABA receptor modulationEpilepsy, Anxiety, Neuropathic pain
Neurodegenerative DiseasesAcetylcholinesterase (AChE) inhibition, NeuroprotectionAlzheimer's Disease, Parkinson's Disease
OncologySTAT3 inhibitionVarious Cancers

Integration of Artificial Intelligence and Machine Learning in Azetidine Research

The fields of artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis and drug discovery, including research on azetidines. These computational tools can accelerate the discovery and development of new molecules by predicting reaction outcomes, designing novel compounds, and streamlining the synthetic planning process. beilstein-journals.orgnottingham.ac.uknih.gov

Q & A

Q. How can researchers design robust assays to study this compound’s biological activity?

  • Experimental Design :
  • Use orthogonal assays (e.g., fluorescence-based enzymatic inhibition and SPR binding studies) to minimize false positives.
  • Include controls for esterase activity in cell lysates to account for compound degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.